Cas no 2229013-22-1 (4-(2-bromo-4-chlorophenyl)-1H-pyrazole)
4-(2-bromo-4-chlorophenyl)-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromo-4-chlorophenyl)-1H-pyrazole
- EN300-1909230
- 2229013-22-1
-
- Inchi: 1S/C9H6BrClN2/c10-9-3-7(11)1-2-8(9)6-4-12-13-5-6/h1-5H,(H,12,13)
- InChI Key: CDVRAVBCIQLIOI-UHFFFAOYSA-N
- SMILES: BrC1C=C(C=CC=1C1C=NNC=1)Cl
Computed Properties
- Exact Mass: 255.94029g/mol
- Monoisotopic Mass: 255.94029g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 28.7Ų
4-(2-bromo-4-chlorophenyl)-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1909230-0.05g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 0.05g |
$647.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-0.1g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 0.1g |
$678.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-0.25g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 0.25g |
$708.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-0.5g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 0.5g |
$739.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-1.0g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 1g |
$1299.0 | 2023-05-23 | ||
| Enamine | EN300-1909230-2.5g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 2.5g |
$1509.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-5.0g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 5g |
$3770.0 | 2023-05-23 | ||
| Enamine | EN300-1909230-10.0g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 10g |
$5590.0 | 2023-05-23 | ||
| Enamine | EN300-1909230-1g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 1g |
$770.0 | 2023-09-18 | ||
| Enamine | EN300-1909230-5g |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole |
2229013-22-1 | 5g |
$2235.0 | 2023-09-18 |
4-(2-bromo-4-chlorophenyl)-1H-pyrazole Related Literature
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
Additional information on 4-(2-bromo-4-chlorophenyl)-1H-pyrazole
Introduction to 4-(2-bromo-4-chlorophenyl)-1H-pyrazole (CAS No. 2229013-22-1)
4-(2-bromo-4-chlorophenyl)-1H-pyrazole, with the CAS number 2229013-22-1, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrazole ring and a substituted phenyl group. The presence of bromine and chlorine atoms in the phenyl ring imparts specific chemical properties that make it an attractive candidate for various applications, particularly in drug discovery and development.
The chemical structure of 4-(2-bromo-4-chlorophenyl)-1H-pyrazole can be represented as follows: C9H6BrClN2. The molecular weight of this compound is approximately 258.56 g/mol. The pyrazole ring, known for its biological activity, is a key functional group that contributes to the compound's potential therapeutic properties. The bromine and chlorine substituents on the phenyl ring enhance the compound's lipophilicity, which can influence its pharmacokinetic and pharmacodynamic profiles.
In recent years, 4-(2-bromo-4-chlorophenyl)-1H-pyrazole has been extensively studied for its potential as a lead compound in the development of new drugs. Research has shown that this compound exhibits promising activity against various biological targets, including enzymes, receptors, and ion channels. For instance, studies have demonstrated that 4-(2-bromo-4-chlorophenyl)-1H-pyrazole can act as a potent inhibitor of certain kinases, which are crucial enzymes involved in cellular signaling pathways. This property makes it a valuable tool for investigating disease mechanisms and developing targeted therapies.
The synthetic accessibility of 4-(2-bromo-4-chlorophenyl)-1H-pyrazole is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the reaction of 2-bromo-4-chloroaniline with an appropriate pyrazole precursor, followed by cyclization to form the final product. The ability to synthesize this compound in large quantities facilitates its use in high-throughput screening assays and other large-scale applications.
Beyond its potential as a drug candidate, 4-(2-bromo-4-chlorophenyl)-1H-pyrazole has also been explored for its utility as a building block in the synthesis of more complex molecules. Its reactive functional groups allow for facile derivatization, enabling chemists to introduce additional substituents or functional groups to fine-tune the properties of the final product. This flexibility is particularly valuable in medicinal chemistry, where subtle structural modifications can significantly impact the biological activity and pharmacological profile of a compound.
In addition to its applications in drug discovery, 4-(2-bromo-4-chlorophenyl)-1H-pyrazole has been investigated for its potential use in other areas of chemical research. For example, it has been studied as a ligand in coordination chemistry, where its ability to form stable complexes with metal ions can be exploited for various purposes, such as catalysis or materials science. The unique electronic properties of the pyrazole ring and the halogen substituents make it an interesting candidate for these applications.
The safety profile of 4-(2-bromo-4-chlorophenyl)-1H-pyrazole is an important consideration in its development and use. While detailed toxicological data may still be limited, preliminary studies suggest that this compound is generally well-tolerated at low concentrations. However, as with any new chemical entity, thorough safety assessments are essential before it can be advanced to clinical trials or commercial use.
In conclusion, 4-(2-bromo-4-chlorophenyl)-1H-pyrazole (CAS No. 2229013-22-1) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic properties make it an attractive candidate for further investigation and development. As research continues to uncover new insights into its biological activity and potential therapeutic uses, this compound is likely to play an increasingly important role in advancing our understanding of disease mechanisms and developing novel treatments.
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